molecular formula C20H36N4O10 B11974888 {[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid

{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid

Cat. No.: B11974888
M. Wt: 492.5 g/mol
InChI Key: UOEUSFVQCJWZHK-UHFFFAOYSA-N
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Description

{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid is a complex organic compound that features multiple functional groups, including carboxyl, amine, and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid likely involves multiple steps, including the formation of the macrocyclic ring and the subsequent functionalization of the ring with carboxymethyl and amino groups. Typical reaction conditions might include the use of protecting groups, activation of carboxyl groups, and coupling reactions facilitated by reagents such as carbodiimides.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or ether groups.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions might occur at the amine or carboxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid could be used as a ligand in coordination chemistry, forming complexes with metal ions.

Biology

In biological research, this compound might be studied for its potential as a drug delivery agent, given its multiple functional groups that could interact with biological molecules.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an enzyme inhibitor or a scaffold for drug design.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or nanomaterials, due to their complex structures and functional diversity.

Mechanism of Action

The mechanism of action for {[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid would depend on its specific application. For example, as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with multiple carboxyl and amine groups.

    Cyclodextrins: Cyclic oligosaccharides used in drug delivery and as molecular hosts.

    Crown Ethers: Cyclic compounds with multiple ether groups, used in coordination chemistry.

Uniqueness

The uniqueness of {[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid lies in its specific combination of functional groups and its potential to form stable complexes with metal ions or interact with biological molecules in a specific manner.

Properties

Molecular Formula

C20H36N4O10

Molecular Weight

492.5 g/mol

IUPAC Name

2-[[2-[16-[2-(carboxymethylamino)-2-oxoethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C20H36N4O10/c25-17(21-13-19(27)28)15-23-1-5-31-9-10-33-7-3-24(16-18(26)22-14-20(29)30)4-8-34-12-11-32-6-2-23/h1-16H2,(H,21,25)(H,22,26)(H,27,28)(H,29,30)

InChI Key

UOEUSFVQCJWZHK-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC(=O)NCC(=O)O)CC(=O)NCC(=O)O

Origin of Product

United States

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